Cas no 2097921-02-1 (2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine)

2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a structurally complex heterocyclic compound featuring both pyrimidine and piperazine moieties. Its design incorporates a cyclopropyl group and a trifluoromethyl substituent, which may enhance metabolic stability and binding affinity in pharmaceutical applications. The compound's rigid framework and electron-withdrawing properties suggest potential utility as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active agents. Its well-defined synthetic route allows for precise modifications, making it a valuable candidate for structure-activity relationship studies. The presence of nitrogen-rich heterocycles also supports its role in targeting specific enzymatic pathways.
2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine structure
2097921-02-1 structure
Product name:2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
CAS No:2097921-02-1
MF:C17H19F3N6
MW:364.368172883987
CID:5469391

2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
    • 2-cyclopropyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
    • 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
    • Inchi: 1S/C17H19F3N6/c1-11-8-15(24-16(23-11)12-2-3-12)26-6-4-25(5-7-26)14-9-13(17(18,19)20)21-10-22-14/h8-10,12H,2-7H2,1H3
    • InChI Key: MVJHFAMOYUNFNA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCN(C2=CC(C)=NC(C3CC3)=N2)CC1)(F)F

Computed Properties

  • Exact Mass: 364.16232912 g/mol
  • Monoisotopic Mass: 364.16232912 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 364.4
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58

2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-6905-20μmol
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
20μmol
$118.5 2023-09-08
Life Chemicals
F6559-6905-10μmol
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-6905-100mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
100mg
$372.0 2023-09-08
Life Chemicals
F6559-6905-5mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
5mg
$103.5 2023-09-08
Life Chemicals
F6559-6905-20mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
20mg
$148.5 2023-09-08
Life Chemicals
F6559-6905-5μmol
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6559-6905-10mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
10mg
$118.5 2023-09-08
Life Chemicals
F6559-6905-2μmol
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-6905-3mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
3mg
$94.5 2023-09-08
Life Chemicals
F6559-6905-15mg
2-cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
2097921-02-1
15mg
$133.5 2023-09-08

Additional information on 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine: A Comprehensive Overview

In the realm of organic chemistry, the compound 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS No: 2097921-02-1) stands out as a fascinating molecule with significant potential in drug discovery and development. This compound, with its intricate structure and unique properties, has garnered attention from researchers worldwide due to its promising biological activities and structural versatility.

The molecular structure of this compound is characterized by a pyrimidine ring system, which serves as the central framework. Attached to this core are several substituents that contribute to its functional diversity. The cyclopropyl group at position 2 introduces a rigid and strained structure, which can enhance the molecule's stability and bioavailability. At position 4, a methyl group provides additional steric bulk and electronic effects, further modulating the compound's properties.

The most notable feature of this molecule is the presence of a piperazine ring at position 6 of the pyrimidine core. Piperazine is a six-membered ring containing two nitrogen atoms, known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The piperazine ring in this compound is further substituted with a trifluoromethyl-pyrimidine moiety at its 4-position, creating a highly functionalized structure capable of engaging in multiple non-covalent interactions.

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in oncology and infectious diseases. Its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways has made it a candidate for further preclinical evaluation. Additionally, its unique chemical architecture allows for easy modification, enabling researchers to explore its pharmacokinetic properties and optimize its bioavailability.

From a synthetic perspective, the construction of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. The strategic introduction of substituents at specific positions on the pyrimidine ring ensures that the molecule retains both structural integrity and functional versatility.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several drug targets associated with chronic diseases. For instance, its ability to modulate protein kinases makes it a potential candidate for kinase inhibitor development programs. Furthermore, its trifluoromethyl group contributes significantly to its lipophilicity and resistance to metabolic degradation, enhancing its pharmacokinetic profile.

The cyclopropyl group in this molecule also plays a crucial role in stabilizing certain conformations that are essential for target binding. This feature underscores the importance of stereochemistry in drug design and highlights how subtle structural modifications can lead to significant improvements in therapeutic efficacy.

As research into this compound continues, there is growing interest in exploring its potential as a lead molecule for drug discovery programs targeting various disease states. Its unique combination of structural features and biological activities positions it as a valuable asset in the development of novel therapeutics.

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